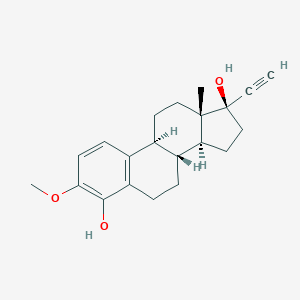

4-Hydroxy Mestranol

Vue d'ensemble

Description

4-Hydroxy Mestranol is a synthetic derivative of mestranol, a compound commonly used in hormone regulation and therapy medications. It is characterized by the presence of a hydroxy group at the fourth position of the mestranol molecule. The molecular formula of this compound is C21H26O3, and it has a molecular weight of 326.43 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Mestranol typically involves the hydroxylation of mestranol. One common method is the reaction of mestranol with a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy Mestranol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Thionyl chloride in dichloromethane at room temperature.

Major Products Formed:

Oxidation: Formation of 4-keto mestranol.

Reduction: Formation of this compound alcohol.

Substitution: Formation of 4-chloro mestranol or 4-bromo mestranol.

Applications De Recherche Scientifique

Pharmacological Properties

4-Hydroxy Mestranol exhibits several pharmacological characteristics that underscore its utility in clinical applications.

- Estrogenic Activity : As an estrogenic compound, it binds effectively to estrogen receptors, mimicking the action of natural estrogens. This property is crucial for its role in contraceptives and hormone replacement therapies (HRT) .

- Metabolism : The compound undergoes hepatic metabolism, producing various metabolites that may exhibit different biological activities. Understanding these metabolic pathways is essential for optimizing therapeutic outcomes and minimizing side effects .

Hormonal Contraceptives

This compound is utilized in combination with progestins in oral contraceptives (OCs). Its applications include:

- Combination OCs : It is often paired with progestins to enhance contraceptive efficacy by suppressing ovulation and regulating menstrual cycles .

- Dosage Variations : Research indicates that varying the dosage of this compound can lead to different pharmacokinetic profiles and side effects, necessitating tailored approaches for individual patients .

Menopausal Therapy

In menopausal therapy, this compound serves as a key component due to its estrogenic properties:

- Symptom Management : It alleviates menopausal symptoms such as hot flashes and vaginal dryness by restoring estrogen levels .

- Bone Health : Estrogens play a vital role in maintaining bone density; thus, this compound may help mitigate osteoporosis risk in postmenopausal women .

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety of this compound in clinical settings:

Risks and Considerations

While this compound has beneficial applications, it is essential to consider potential risks:

- Cardiovascular Effects : Hormonal therapies can increase the risk of thromboembolic events; thus, careful patient selection is crucial .

- Cancer Risk : There are concerns regarding the long-term use of estrogens and their association with certain cancers, necessitating ongoing research into the safety profiles of compounds like this compound .

Mécanisme D'action

4-Hydroxy Mestranol exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, it induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the transcription of estrogen-responsive genes. This results in the modulation of various physiological processes, including cell growth, differentiation, and reproductive functions .

Comparaison Avec Des Composés Similaires

Mestranol: The parent compound of 4-Hydroxy Mestranol, used in oral contraceptives.

Ethinylestradiol: A synthetic derivative of estradiol, commonly used in combination with progestins in contraceptive pills.

Estradiol: A naturally occurring estrogen, involved in the regulation of the menstrual cycle and reproductive system

Uniqueness of this compound: this compound is unique due to the presence of the hydroxy group at the fourth position, which imparts distinct chemical and biological properties.

Activité Biologique

Daidzein-d6 is a deuterated analogue of daidzein, a naturally occurring isoflavone predominantly found in soybeans. This compound exhibits a range of biological activities, primarily due to its structural similarity to mammalian estrogens. This article explores the biological activity of daidzein-d6, focusing on its estrogenic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H10D6O4

- Molar Mass : 228.29 g/mol

Estrogenic Activity

Daidzein-d6 functions as a phytoestrogen, interacting with estrogen receptors (ERs) and influencing various physiological processes. Research indicates that daidzein and its derivatives can act as both agonists and antagonists of ERs, depending on their concentration and the cellular context.

- Estrogen Receptor Binding : Daidzein-d6 competes with estradiol for binding to ERs, which can lead to either stimulation or inhibition of estrogenic signaling pathways.

- Signal Transduction Pathways : Studies have demonstrated that daidzein-d6 may activate several signaling pathways, including:

- Epidermal Growth Factor Receptor (EGFR) : Involved in cell proliferation and survival.

- Transforming Growth Factor (TGF) Signaling : Modulates cellular responses to growth factors.

Research Findings

Recent studies have provided insights into the biological activities of daidzein-d6:

- In Vitro Studies : A study assessed the antiestrogenic properties of daidzein-d6 by measuring luciferase activity in MCF-7 breast cancer cells treated with estradiol and various daidzein analogues. Results indicated that at higher concentrations (25 μM), daidzein-d6 exhibited significant antiestrogenic activity compared to other analogues .

- Case Study on Safety Concentrations : A risk assessment study determined that the highest safe concentration for daidzein in cosmetic formulations is 0.1%, based on its estrogenic activity measured through an ERα assay .

Comparative Biological Activities

The following table summarizes the biological activities of daidzein-d6 compared to its parent compound, daidzein:

| Activity Type | Daidzein | Daidzein-d6 |

|---|---|---|

| Estrogenic Activity | Agonist/Antagonist | Agonist/Antagonist |

| Antioxidant Activity | Moderate | Moderate |

| Anti-inflammatory | Yes | Yes |

| Apoptosis Regulation | Yes | Yes |

Therapeutic Implications

Daidzein-d6 has potential therapeutic applications in various health conditions:

- Breast Cancer : Its dual role as an estrogen modulator may offer therapeutic benefits in hormone-dependent cancers.

- Menopausal Symptoms : Due to its estrogen-like effects, it may alleviate symptoms associated with menopause.

- Cardiovascular Health : Isoflavones like daidzein have been linked to improved cardiovascular health through their antioxidant properties.

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-4,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)12-10-17-15-5-6-16-13(7-8-18(24-3)19(16)22)14(15)9-11-20(17,21)2/h1,7-8,14-15,17,22-23H,5-6,9-12H2,2-3H3/t14-,15-,17+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAITNKTWXKYDH-QOGIMEQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647671 | |

| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65694-22-6 | |

| Record name | (17alpha)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-4,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.